REACTION_CXSMILES
|
[CH3:1][N:2]([CH:13]1[CH2:18][CH2:17][N:16]([C:19]2[CH:24]=[CH:23][N:22]=[CH:21][CH:20]=2)[C:15](=[O:25])[CH2:14]1)C(=O)OCC1C=CC=CC=1>CO>[CH3:1][NH:2][CH:13]1[CH2:18][CH2:17][N:16]([C:19]2[CH:24]=[CH:23][N:22]=[CH:21][CH:20]=2)[C:15](=[O:25])[CH2:14]1
|
Name
|
Benzyl methyl(2-oxo-1-(pyridin-4-yl)piperidin-4-yl)carbamate
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
CN(C(OCC1=CC=CC=C1)=O)C1CC(N(CC1)C1=CC=NC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
degassed with N2
|
Type
|
ADDITION
|
Details
|
Pd(OH)2 (240 mg) was then added
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered over Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by column chromatography (Alox, 3% MeOH in DCM)
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
CNC1CC(N(CC1)C1=CC=NC=C1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |